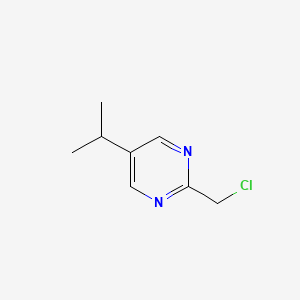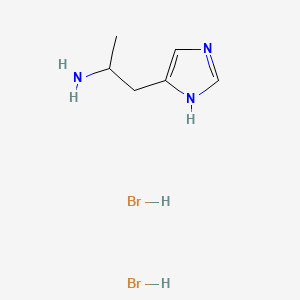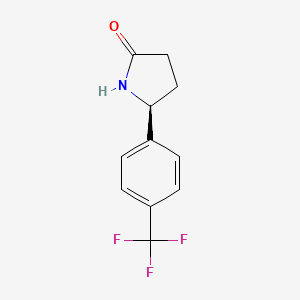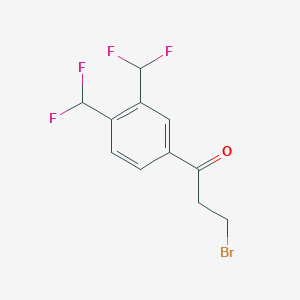
2-(Chloromethyl)-5-isopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-isopropylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-isopropylpyrimidine typically involves the chloromethylation of a pyrimidine precursor. One common method includes the reaction of 5-isopropylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-5-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common compared to substitution.
Common Reagents and Conditions:
Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are often carried out in polar solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Oxidation/Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-isopropylpyrimidine and its derivatives often involves interactions with specific molecular targets:
Molecular Targets: These include enzymes and receptors that are crucial in biological pathways.
Pathways Involved: The compound can modulate pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.
Comparación Con Compuestos Similares
2-(Chloromethyl)pyridine: Shares the chloromethyl group but differs in the ring structure, leading to different chemical properties and applications.
2-(Chloromethyl)-4-methoxyl-3,5-dimethylpyridine: Another chloromethylated pyridine derivative with distinct substituents that influence its reactivity and use.
Uniqueness: 2-(Chloromethyl)-5-isopropylpyrimidine is unique due to its specific combination of chloromethyl and isopropyl groups on the pyrimidine ring. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)7-4-10-8(3-9)11-5-7/h4-6H,3H2,1-2H3 |
Clave InChI |
QEPFIRFKVVBMAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=C(N=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B14058352.png)


![((2S,4R,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14058364.png)

![Trimethyl[2-(triphenylsilyl)ethyl]silane](/img/structure/B14058378.png)

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)



